N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Description

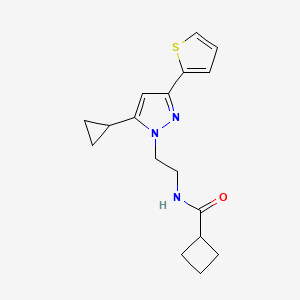

N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups, linked via an ethyl chain to a cyclobutanecarboxamide moiety. This structure combines aromatic (thiophene) and strained aliphatic (cyclopropane, cyclobutane) elements, which are often employed in medicinal chemistry to optimize pharmacokinetic properties and target binding .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(13-3-1-4-13)18-8-9-20-15(12-6-7-12)11-14(19-20)16-5-2-10-22-16/h2,5,10-13H,1,3-4,6-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJVYBXHLWNSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 435.5 g/mol. The compound features a cyclobutane ring, a pyrazole moiety, and a thiophene substituent, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O2S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 1796989-37-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research suggests that the biological activity of this compound may be linked to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the thiophene and pyrazole rings allows for potential interactions with biological macromolecules, influencing cellular signaling pathways.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on pyrazole derivatives has shown their ability to induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of apoptosis-related proteins.

Case Study:

A study investigated the effects of a related pyrazole compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound exerts cytotoxic effects on cancer cells through apoptotic pathways.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures.

Research Findings:

A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives. The compound demonstrated a dose-dependent inhibition of TNF-alpha and IL-6 production in stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies on similar compounds have indicated low toxicity levels in mammalian cells at therapeutic doses. However, further investigations are necessary to establish the safety parameters for this compound specifically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene- and Pyrazole-Containing Derivatives

The thiophene-pyrazole scaffold is a common motif in bioactive molecules. Key comparisons include:

Key Observations :

- Thiophene substituents : Bromo and methylthio groups on thiophene improve antibacterial activity but differ in selectivity. The cyclopropyl group in the target compound may reduce metabolic degradation compared to bromine .

- Pyrazole modifications : Trifluoromethylpyrazole derivatives (e.g., compound 191) exhibit stronger target binding than cyclopropyl variants, but the latter may offer better pharmacokinetic profiles .

- Carboxamide linkers : Cyclobutanecarboxamide in the target compound likely enhances rigidity and bioavailability compared to linear alkyl carboxamides (e.g., oxoethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.